(4-Chloro-2-nitro-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
(4-Chloro-2-nitro-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a chloro, nitro, and trifluoromethyl group attached to a phenyl ring, along with a carbamic acid tert-butyl ester moiety. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-nitro-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chloro-5-trifluoromethyl-aniline to introduce the nitro group. This is followed by the protection of the amine group using tert-butyl chloroformate to form the carbamic acid tert-butyl ester. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-nitro-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine, which can further react to form different derivatives.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution of the chloro group can produce a variety of substituted derivatives.
Scientific Research Applications
(4-Chloro-2-nitro-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-2-nitro-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets and pathways within biological systems. The nitro and chloro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group but different overall structure and reactivity.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A condensing agent used in organic synthesis, highlighting the diversity of functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H12ClF3N2O4 |
---|---|
Molecular Weight |
340.68 g/mol |
IUPAC Name |
tert-butyl N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H12ClF3N2O4/c1-11(2,3)22-10(19)17-8-4-6(12(14,15)16)7(13)5-9(8)18(20)21/h4-5H,1-3H3,(H,17,19) |
InChI Key |
MIALJKDZAXZUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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